molecular formula C8H15NO3 B2670826 Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate CAS No. 2460757-02-0

Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate

Cat. No.: B2670826
CAS No.: 2460757-02-0
M. Wt: 173.212
InChI Key: ROFVYTRIKLVHNQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate is a versatile chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity.

Scientific Research Applications

Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate has a wide range of scientific research applications, including:

Safety and Hazards

“Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methoxymethylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques like recrystallization and chromatography further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique methoxymethyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and performance .

Properties

IUPAC Name

methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-5-8(7(10)12-2)3-6(9)4-8/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFVYTRIKLVHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(C1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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